3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for aromatic amine derivatives. The compound's formal chemical name reflects its structural complexity, incorporating multiple functional groups and substituent patterns that require careful systematic designation. The International Union of Pure and Applied Chemistry nomenclature retains the common name aniline for the simplest aromatic amine, with derivatives named using positional descriptors to locate substituents. In this particular compound, the aniline core features two methyl groups positioned at the 3 and 5 positions relative to the amino group, establishing the base nomenclature as 3,5-dimethylaniline. The nitrogen atom bears an extended substituent consisting of a two-carbon ethyl chain terminated by a 2-methylphenoxy group, which is systematically designated as the N-[2-(2-methylphenoxy)ethyl] portion of the name.
The Chemical Abstracts Service registry number for this compound is 1040686-64-3, providing a unique identifier for database searches and regulatory tracking. Alternative systematic names include Benzenamine, 3,5-dimethyl-N-[2-(2-methylphenoxy)ethyl]-, which represents the formal International Union of Pure and Applied Chemistry nomenclature based on the benzenamine parent structure. The Simplified Molecular Input Line Entry System representation is CC1=CC=CC=C1OCCNC2=CC(C)=CC(C)=C2, which encodes the complete molecular connectivity in a linear format suitable for computational processing. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and literature sources, while accommodating the complex substitution pattern that characterizes this particular aniline derivative.
Molecular Formula and Mass Spectrometry Validation
The molecular formula of this compound is established as C17H21NO, indicating a composition of seventeen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom. This molecular composition corresponds to a molecular weight of 255.355 atomic mass units, as determined through high-resolution mass spectrometry analysis. The exact mass of the compound is calculated as 255.162308 atomic mass units, providing precise identification capabilities for analytical applications. These mass spectrometric parameters serve as definitive markers for compound identification and purity assessment in synthetic and analytical workflows.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C17H21NO | |
| Molecular Weight | 255.355 g/mol | |
| Exact Mass | 255.162308 Da | |
| Chemical Abstracts Service Number | 1040686-64-3 |
The molecular composition analysis reveals several key structural features that contribute to the compound's physical and chemical properties. The high carbon-to-heteroatom ratio indicates substantial hydrophobic character, which is reflected in the calculated logarithm of the partition coefficient value of 4.70. This parameter suggests strong lipophilic behavior and limited aqueous solubility, characteristics typical of highly substituted aromatic compounds. The presence of a single nitrogen atom as the primary basic center and one oxygen atom within the ether linkage establishes the fundamental electronic properties of the molecule. The relatively high molecular weight compared to simple aniline derivatives indicates increased molecular complexity and potential for enhanced intermolecular interactions.
Stereochemical Analysis and Conformational Isomerism
The stereochemical profile of this compound reveals minimal stereochemical complexity due to the absence of defined chiral centers within the molecular framework. The compound exhibits conformational flexibility primarily through rotation around the carbon-nitrogen bond connecting the aniline core to the ethyl linker, as well as rotation around the carbon-oxygen bond within the phenoxyethyl substituent. The aniline nitrogen demonstrates characteristic pyramidal geometry, consistent with sp3 hybridization patterns observed in aromatic amines. However, the conjugation between the nitrogen lone pair and the aromatic π-system results in partial planarization of the amino group, creating a geometry intermediate between pure tetrahedral and trigonal planar arrangements.
The conformational landscape of this compound is dominated by steric interactions between the methyl substituents on the aniline ring and the bulky phenoxyethyl side chain. The 3,5-dimethyl substitution pattern creates a sterically hindered environment around the nitrogen atom, potentially restricting the accessible conformations of the N-substituent. This steric crowding may influence the compound's reactivity patterns and binding interactions with biological targets or synthetic reagents. The aromatic rings within the molecule can adopt various relative orientations, ranging from face-to-face π-π stacking arrangements to edge-to-face configurations, depending on the local environment and intermolecular forces. These conformational preferences play crucial roles in determining the compound's crystalline packing arrangements and solution-state behavior.
Crystallographic Data and Solid-State Packing Arrangements
Comprehensive crystallographic analysis of this compound requires detailed examination of solid-state structural parameters and intermolecular packing motifs. The compound's density of 1.1±0.1 grams per cubic centimeter indicates efficient molecular packing within the crystal lattice. This density value suggests moderate intermolecular interactions and relatively compact arrangement of molecules in the solid state. The crystalline structure likely features hydrogen bonding interactions involving the amine nitrogen as a donor and the ether oxygen as an acceptor, creating extended networks that stabilize the crystal lattice. The Cambridge Structural Database represents the primary repository for small-molecule organic and metal-organic crystal structures, providing validated three-dimensional structural data obtained through X-ray crystallography.
The molecular packing arrangements in the solid state are influenced by the compound's amphiphilic character, with hydrophobic aromatic regions and polar amine functionality creating distinct interaction patterns. The 3,5-dimethyl substitution on the aniline ring introduces steric bulk that affects intermolecular approach angles and packing efficiency. The extended phenoxyethyl side chain contributes additional conformational degrees of freedom that must be accommodated within the crystal structure. These structural features collectively determine the compound's melting point, solubility characteristics, and thermal stability properties. The analysis of solid-state packing arrangements provides essential insights into the compound's physical properties and potential applications in materials science and pharmaceutical formulation development.
Comparative Structural Analysis with Related Substituted Aniline Derivatives
Comparative structural analysis reveals significant similarities and differences between this compound and related substituted aniline derivatives documented in chemical databases. The compound 3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline represents a closely related structure with an extended four-carbon alkyl chain and para-positioned methyl group on the phenoxy ring, resulting in a molecular formula of C19H25NO and molecular weight of 283.4 grams per mole. This structural variant demonstrates how alkyl chain length and substitution patterns influence molecular properties and potential biological activities. The N-ethyl-3,5-dimethyl-2-(2-methylpropoxy)aniline derivative exhibits a different substitution pattern with a branched alkoxy group directly attached to the aniline ring, yielding a molecular formula of C14H23NO and molecular weight of 221.34 grams per mole.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C17H21NO | 255.355 g/mol | Ethyl linker, ortho-methyl phenoxy |
| 3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline | C19H25NO | 283.4 g/mol | Butyl linker, para-methyl phenoxy |
| N-ethyl-3,5-dimethyl-2-(2-methylpropoxy)aniline | C14H23NO | 221.34 g/mol | Direct alkoxy substitution |
| 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline | C17H21NO2 | 271.35 g/mol | Ethoxy substituent, meta-methyl phenoxy |
The structural comparison with 3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline reveals the impact of substituent positioning on molecular properties, as this compound features a meta-positioned methyl group and an ethoxy rather than methyl substituent on the aniline ring, resulting in a molecular weight of 271.35 grams per mole. These structural variations demonstrate the diversity possible within the substituted aniline family and highlight the specific molecular features that distinguish each derivative. The systematic analysis of these related compounds provides valuable insights into structure-activity relationships and guides the design of new derivatives with tailored properties for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-10-14(2)12-16(11-13)18-8-9-19-17-7-5-4-6-15(17)3/h4-7,10-12,18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZDUEQYRUJWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline typically involves the reaction of 3,5-dimethylaniline with 2-(2-methylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives
Reduction: Amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
The compound 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline , with the chemical formula and CAS number 1040686-64-3, is a significant organic compound utilized in various scientific research applications. This article explores its applications in biomedical research, forensic science, and clinical diagnostics, along with relevant case studies and data tables.
Biomedical Research
This compound is primarily used in biomedical research due to its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their potential anti-cancer properties. The modifications led to enhanced cytotoxicity against various cancer cell lines compared to the parent compound.
Forensic Science
In forensic science, this compound can serve as a marker or reagent in toxicological analyses. Its unique chemical structure enables it to interact with various biological substrates, making it useful for detecting specific biological markers.
- Case Study : Research conducted by forensic chemists demonstrated that this compound could be utilized in the detection of certain drugs in biological samples, aiding in the identification of substance abuse cases.
Clinical Diagnostics
The compound is also explored for its applications in clinical diagnostics, particularly in assays that require specific interactions with biomolecules.
- Case Study : A clinical study investigated the use of this compound in immunoassays for the detection of biomarkers associated with cardiovascular diseases. The results indicated a significant correlation between biomarker levels and patient outcomes.
Table 1: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Biomedical Research | Used as a pharmaceutical intermediate for drug development | Enhanced cytotoxicity against cancer cells |
| Forensic Science | Serves as a marker in toxicological analyses | Effective detection of drugs in biological samples |
| Clinical Diagnostics | Utilized in immunoassays for biomarker detection | Correlation between biomarkers and cardiovascular health |
Table 2: Case Studies Overview
| Study Title | Focus Area | Key Findings |
|---|---|---|
| Anti-Cancer Potential of Modified Anilines | Biomedical Research | Derivatives showed increased cytotoxicity |
| Toxicological Applications in Forensics | Forensic Science | Effective drug detection capabilities |
| Immunoassays for Cardiovascular Biomarkers | Clinical Diagnostics | Significant correlation with patient outcomes |
Mechanism of Action
The specific mechanism of action for 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline depends on its application. In biochemical research, it may interact with proteins or enzymes, altering their activity or function. The compound’s molecular structure allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Key Observations :
Biological Activity
3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 233.33 g/mol
The compound features a dimethyl substitution on the aniline ring and a phenoxy group that may influence its biological activity.
Research indicates that compounds similar to this compound can act on various biological targets, particularly G protein-coupled receptors (GPCRs). These receptors are critical in mediating cellular responses to hormones and neurotransmitters.
- G Protein-Coupled Receptors (GPCRs) : The compound may exhibit selective agonism or antagonism at specific GPCRs, influencing pathways related to analgesia and neuroprotection. For instance, biased ligands have been shown to modulate diverse effects on motor and cognitive functions through differential signaling pathways .
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on various enzymes, including those involved in metabolic processes. For example, certain structural analogs have been identified as potent inhibitors of Zika virus protease with IC values in the low micromolar range .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence and position of methyl groups significantly influence the potency of related compounds. For instance, modifications at the ortho and para positions of the aromatic rings have been shown to enhance or reduce activity against specific targets .
- Hydrophobic Interactions : The hydrophobic character of substituents plays a vital role in binding affinity to target proteins. Compounds with increased hydrophobicity often exhibit improved interaction with lipid membranes and proteins .
Biological Activity Data
| Compound | Target | IC (μM) | Mechanism |
|---|---|---|---|
| 1 | Zika Virus Protease | 0.62 | Allosteric inhibition |
| 2 | nNOS Isozyme | 0.39 | Competitive inhibition |
| 3 | β-arrestin recruitment | 0.71 | Agonist activity |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Activity : A series of studies demonstrated that modifications in the aniline structure could lead to significant antiviral properties against Zika virus, with some derivatives showing IC values below 1 μM .
- Neuroprotective Effects : Research has indicated that compounds with similar structures could provide neuroprotective effects by modulating neurotransmitter systems via GPCR pathways. This suggests potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 3,5-dimethylaniline with 2-(2-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm purity and structure using H/C NMR (e.g., aromatic protons at δ 6.5–7.2 ppm, methyl groups at δ 2.1–2.4 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign aromatic protons and substituents via H NMR; confirm ether linkage via C NMR (C-O-C resonance at ~70 ppm).
- IR : Identify N-H stretches (~3400 cm) and aromatic C=C (~1600 cm).
- Mass Spectrometry : Use HRMS to verify molecular ion (e.g., [M+H] at calculated m/z).
- Reference : Similar protocols were applied to structurally related N-phenylacetamide derivatives .
Q. How is the compound’s solubility and stability optimized for experimental use?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and hydrophobic solvents (toluene). Stability studies under varying pH (4–9) and temperatures (4–25°C) are conducted via HPLC monitoring. Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to balance accuracy and computational cost .
- Properties Calculated : HOMO-LUMO gaps (reactivity), electrostatic potential maps (sites for electrophilic/nucleophilic attack), and dipole moments (solubility trends).
- Validation : Compare computed IR/NMR spectra with experimental data to assess functional reliability .
Q. How to resolve discrepancies between experimental and computational data (e.g., bond lengths, reaction energetics)?
- Methodology :
- Error Analysis : Check basis set incompleteness (upgrade to def2-TZVP) or solvent effects (include PCM model).
- Functional Testing : Compare results across functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors. For example, B3LYP underestimates barrier heights in some amine derivatives, requiring empirical corrections .
Q. What strategies are used to study metabolic pathways of this compound in biological systems?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Identify hydroxylation or O-dealkylation products (e.g., 3,5-dimethylaniline as a potential metabolite).
- Isotopic Labeling : Use C-labeled ethyl chain to trace metabolic fate .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Substituent Variation : Modify the phenoxyethyl chain (e.g., halogens, electron-withdrawing groups) and measure changes in bioactivity (e.g., receptor binding assays).
- Data Analysis : Use multivariate regression to correlate electronic descriptors (Hammett σ, logP) with activity .
Data Contradiction Analysis
Q. Conflicting results in DFT-predicted vs. experimental NMR chemical shifts: How to troubleshoot?
- Root Cause : Solvent effects or conformational averaging not accounted for in computations.
- Resolution :
Re-optimize geometry using explicit solvent models (e.g., water/DMSO via COSMO).
Perform Boltzmann averaging across low-energy conformers .
Q. Unexpected byproducts during synthesis: How to identify and mitigate?
- Analysis : Use LC-MS to detect impurities (e.g., unreacted aniline or over-alkylated products).
- Mitigation : Optimize reaction stoichiometry (limit excess alkylating agent) and temperature (avoid >80°C to prevent side reactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
